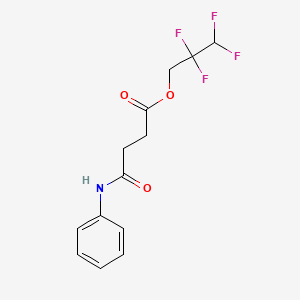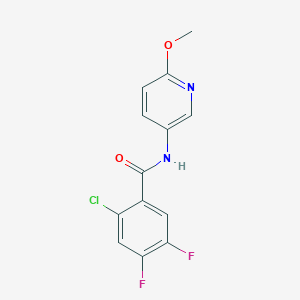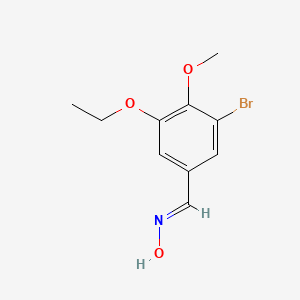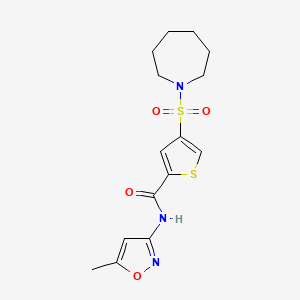![molecular formula C22H27N3O3 B5586841 N-[1-(cyclopropylcarbonyl)azepan-3-yl]-2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B5586841.png)
N-[1-(cyclopropylcarbonyl)azepan-3-yl]-2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of related compounds involves multi-step reactions, yielding complex structures with high specificity. For example, the synthesis of a related compound involved the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with (R)-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile, achieving a 37% yield. This process underscores the intricacies involved in synthesizing such compounds, involving detailed NMR, mass spectrometry, and elemental analyses for structural confirmation (Xia, Chen, & Yu, 2013).
Molecular Structure Analysis The molecular structure of compounds within this chemical family is characterized using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral analysis. For instance, the detailed structure analysis of a similar compound was achieved through comprehensive spectroscopic techniques, confirming its complex molecular framework and the presence of specific functional groups (Durgadas, Mukkanti, & Pal, 2013).
Chemical Reactions and Properties Chemical reactions involving compounds of this class often include cyclization and coupling reactions, highlighting their chemical reactivity and potential for forming diverse structures. For example, a base-controlled [3+3] cycloaddition reaction demonstrated the ability to form complex structures from isoquinoline N-oxides and azaoxyallyl cations, showcasing the compound's versatile chemical properties (An, Xia, & Wu, 2016).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. However, specific details on the physical properties of N-[1-(cyclopropylcarbonyl)azepan-3-yl]-2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide are not directly available in the literature reviewed.
Chemical Properties Analysis The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for modifications, are integral for understanding the utility and behavior of these compounds. While specific chemical properties of N-[1-(cyclopropylcarbonyl)azepan-3-yl]-2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide were not detailed, related compounds exhibit significant reactivity and chemical versatility, as demonstrated by their synthesis and reactions (Jalal, Bera, Sarkar, Paul, & Jana, 2014).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The nitrogen in the azepane ring and the carbonyl group could potentially form hydrogen bonds with biological targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)azepan-3-yl]-2-(4-methyl-2-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-15-12-21(27)25(19-8-3-2-7-18(15)19)14-20(26)23-17-6-4-5-11-24(13-17)22(28)16-9-10-16/h2-3,7-8,12,16-17H,4-6,9-11,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNGRLJTQKSTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)NC3CCCCN(C3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(2-oxo-1-azepanyl)acetamide](/img/structure/B5586761.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![5-[(phenoxyacetyl)amino]isophthalic acid](/img/structure/B5586771.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)

![10,11,12,13-tetrahydro-8H,9H-cyclohepta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5586794.png)


![9-(propylsulfonyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5586809.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5586810.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5586818.png)
![2-(3-ethoxy-4-hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5586827.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5586837.png)